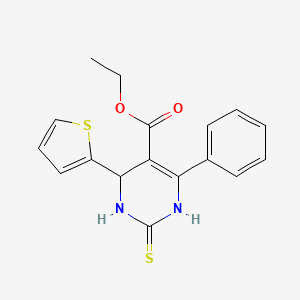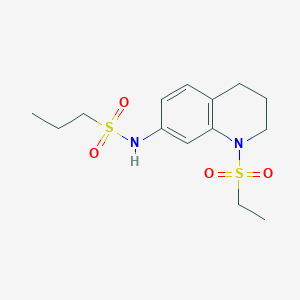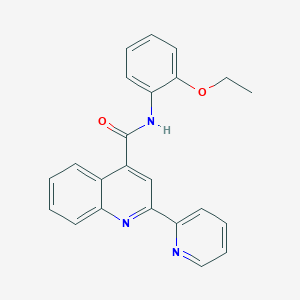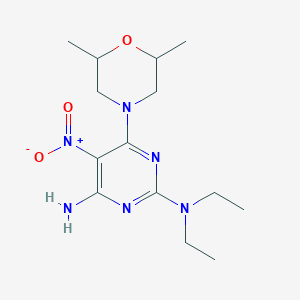![molecular formula C19H25N3O3S B11258695 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B11258695.png)
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane is a complex organic compound that features a pyrazole ring, a sulfonyl group, and an azepane ring
Méthodes De Préparation
The synthesis of 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid.
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrazole ring and the sulfonyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Applications De Recherche Scientifique
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological research to study its effects on various cellular pathways and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Comparaison Avec Des Composés Similaires
1-{[3,5-dimethyl-1-(3-methylbenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3,5-dimethyl-1-(4-methylbenzoyl)-4-(phenylthio)-1H-pyrazole and 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl ethanone share structural similarities.
Uniqueness: The presence of the azepane ring and the specific substitution pattern on the pyrazole ring make this compound unique, potentially leading to distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C19H25N3O3S |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C19H25N3O3S/c1-14-9-8-10-17(13-14)19(23)22-16(3)18(15(2)20-22)26(24,25)21-11-6-4-5-7-12-21/h8-10,13H,4-7,11-12H2,1-3H3 |
Clé InChI |
JIYWLZIZVMFCDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11258618.png)
![N-(2,3-dichlorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258620.png)

![N-(2,6-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11258630.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11258631.png)
![1-(2,5-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258636.png)


![3-[4-(4-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11258660.png)

![N-(3,5-Dimethylphenyl)-2-{[6-(pyridin-4-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11258668.png)



